molecular formula C8H7BrFNO2 B1391433 Methyl 4-Amino-3-bromo-5-fluorobenzoate CAS No. 1123171-91-4

Methyl 4-Amino-3-bromo-5-fluorobenzoate

Cat. No.: B1391433
CAS No.: 1123171-91-4
M. Wt: 248.05 g/mol
InChI Key: RDASOBRMXWNFNB-UHFFFAOYSA-N
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Description

Methyl 4-Amino-3-bromo-5-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol It is a derivative of benzoic acid, featuring a bromine, fluorine, and amino group substitution on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Amino-3-bromo-5-fluorobenzoate typically involves the esterification of 4-Amino-3-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Amino-3-bromo-5-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Scientific Research Applications

Methyl 4-Amino-3-bromo-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Amino-3-bromo-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino, bromine, and fluorine groups can influence its binding affinity and specificity towards molecular targets. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

  • Methyl 4-Amino-3-fluorobenzoate
  • Methyl 4-Amino-3-bromo-5-chlorobenzoate
  • Methyl 4-Amino-3-bromo-5-iodobenzoate

Comparison: Methyl 4-Amino-3-bromo-5-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

methyl 4-amino-3-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDASOBRMXWNFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672541
Record name Methyl 4-amino-3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123171-91-4
Record name Methyl 4-amino-3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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